3-amino-5-(tert-butyl(methyl)amino)-N-carbamimidoyl-6-chloropyrazine-2-carboxamide
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Overview
Description
Monoterpene indole alkaloids (MIAs) are a diverse group of natural products derived from the union of monoterpenoid and indole moieties. These compounds are known for their complex structures and significant biological activities, making them a subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monoterpene indole alkaloids typically involves the coupling of a monoterpenoid precursor with an indole derivative. This process can be achieved through various synthetic routes, including:
Pictet-Spengler Reaction: This is a common method where a tryptamine derivative reacts with an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which can be further modified to produce various MIAs.
Biocatalytic Methods: Enzymatic synthesis using strictosidine synthase to catalyze the formation of strictosidine, a key intermediate in the biosynthesis of many MIAs.
Industrial Production Methods
Industrial production of MIAs often relies on the extraction from natural sources, such as plants of the Apocynaceae family. advances in synthetic biology have enabled the production of MIAs through engineered microbial systems, which offer a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Monoterpene indole alkaloids undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed in reduction reactions.
Substitution Reagents: Halogenating agents, such as chlorine and bromine, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the parent MIA structure, which can exhibit enhanced or altered biological activities .
Scientific Research Applications
Monoterpene indole alkaloids have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of monoterpene indole alkaloids involves their interaction with specific molecular targets and pathways. For example, some MIAs inhibit the activity of enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters and exhibiting antidepressant effects . Others may interact with DNA or proteins, disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Monoterpene indole alkaloids can be compared with other alkaloids, such as:
Quinoline Alkaloids: These compounds, like quinine, are also derived from plant sources and exhibit antimalarial activity.
Isoquinoline Alkaloids: Examples include morphine and codeine, which are known for their analgesic properties.
Uniqueness
The uniqueness of MIAs lies in their structural diversity and the wide range of biological activities they exhibit. This makes them versatile compounds with significant potential for various applications .
Properties
Molecular Formula |
C11H18ClN7O |
---|---|
Molecular Weight |
299.76 g/mol |
IUPAC Name |
3-amino-5-[tert-butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-11(2,3)19(4)8-6(12)16-5(7(13)17-8)9(20)18-10(14)15/h1-4H3,(H2,13,17)(H4,14,15,18,20) |
InChI Key |
YVFSEWDHZYWBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Origin of Product |
United States |
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